![molecular formula C22H23N3O5S B2868553 2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 894011-30-4](/img/structure/B2868553.png)
2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
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Description
Scientific Research Applications
Enantioselective Cycloaddition
The combination of chiral primary amine and o-fluorobenzoic acid promotes an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, offering a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process is significant for the synthesis of complex nitrogen-containing compounds, which have potential applications in pharmaceuticals and agrochemicals (Liu et al., 2013).
Antimicrobial and Cytotoxic Activity
A nitrogen sulphur Schiff base demonstrated antimicrobial and cytotoxic activities when reacted with Ni(II), Cd(II), and Zn(II) metal salts to form new coordinated complexes. Such complexes have potential applications in the development of new antimicrobial agents and cancer therapeutics (Hussain et al., 2019).
Heteroarylation of Indolylzinc Derivatives
Palladium(0)-catalyzed coupling offers an efficient method for the preparation of (2-pyridyl)indoles, which are valuable intermediates in the synthesis of indole alkaloids. This method demonstrates the utility of such compounds in the synthesis of complex natural products, highlighting their importance in drug discovery and development (Amat et al., 1997).
Antioxidant, Antifungal, and Antibacterial Activities
Arylsulfonamide-based quinolines exhibit significant antioxidant, antifungal, and antibacterial activities, indicating their potential as leads for the development of new therapeutic agents addressing oxidative stress and microbial infections (Kumar & Vijayakumar, 2017).
Modulation of Oxidative Damage
Nitroxide free radicals, including piperidine nitroxides, have been studied for their ability to modulate oxidative damage, highlighting their potential therapeutic value in medical settings where oxidative stress plays a role in disease pathology (Goldstein, Samuni, & Merényi, 2008).
properties
IUPAC Name |
2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-22(23-11-4-1-5-12-23)15-24-14-21(19-9-2-3-10-20(19)24)31(29,30)16-17-7-6-8-18(13-17)25(27)28/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPZFPBKFPZPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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